molecular formula C19H14O3 B12190811 Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- CAS No. 66728-57-2

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)-

Cat. No.: B12190811
CAS No.: 66728-57-2
M. Wt: 290.3 g/mol
InChI Key: LLMGORCPADSESB-UHFFFAOYSA-N
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Description

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoyloxy group and a naphthalenyl group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- typically involves the esterification of 2-hydroxy-1-(1-naphthalenyl)ethanone with benzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or chloroform for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzoyloxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- involves its interaction with molecular targets such as enzymes or receptors. The benzoyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the naphthalenyl group can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 2-(methoxy)-1-(1-naphthalenyl)-: Similar structure but with a methoxy group instead of a benzoyloxy group.

    Ethanone, 2-(acetoxy)-1-(1-naphthalenyl)-: Contains an acetoxy group instead of a benzoyloxy group.

    Ethanone, 2-(phenoxy)-1-(1-naphthalenyl)-: Features a phenoxy group in place of the benzoyloxy group.

Uniqueness

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- is unique due to the presence of both benzoyloxy and naphthalenyl groups, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various applications in research and industry.

Biological Activity

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antioxidant and anticancer properties. This article explores the biological activity of this compound, drawing from diverse research findings and case studies.

Chemical Structure and Properties

Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- is characterized by its unique structure that incorporates a naphthalene moiety and a benzoyloxy group. This structural configuration is believed to contribute to its biological activities.

Antioxidant Activity

Antioxidant activity is a crucial aspect of evaluating the potential health benefits of compounds. Studies have demonstrated that derivatives of similar structures exhibit significant antioxidant properties.

  • DPPH Radical Scavenging : The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is commonly used to assess the radical scavenging ability of compounds. Research indicates that certain derivatives related to Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- demonstrate antioxidant activity comparable to well-known antioxidants like ascorbic acid .
CompoundDPPH Scavenging Activity (%)Comparison with Ascorbic Acid
Compound A79.62%1.37 times higher
Ethanone Derivative78.67%Comparable
Ascorbic Acid58.2%Reference

Anticancer Activity

The anticancer potential of Ethanone, 2-(benzoyloxy)-1-(1-naphthalenyl)- has also been explored, particularly in relation to its ability to inhibit cancer cell proliferation.

  • Mechanisms of Action : Compounds with similar structures have been shown to induce apoptosis in cancer cells. For example, derivatives containing naphthalene rings have been reported to exhibit higher anticancer activity than standard treatments like sunitinib .
  • Case Studies : In vitro studies have demonstrated that certain synthesized derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The structure-activity relationship (SAR) indicates that modifications in the benzoyloxy and naphthalene moieties can enhance efficacy .

Research Findings

Several studies have focused on the synthesis and evaluation of Ethanone derivatives:

  • Synthesis : The synthesis of Ethanone derivatives often involves methods such as nucleophilic substitution and cycloaddition reactions, leading to compounds with improved biological profiles .
  • Biological Evaluations : These compounds undergo extensive biological evaluations, including cytotoxicity assays and mechanism studies, which reveal their potential as therapeutic agents against oxidative stress-related diseases and cancers.

Properties

CAS No.

66728-57-2

Molecular Formula

C19H14O3

Molecular Weight

290.3 g/mol

IUPAC Name

(2-naphthalen-1-yl-2-oxoethyl) benzoate

InChI

InChI=1S/C19H14O3/c20-18(13-22-19(21)15-8-2-1-3-9-15)17-12-6-10-14-7-4-5-11-16(14)17/h1-12H,13H2

InChI Key

LLMGORCPADSESB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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